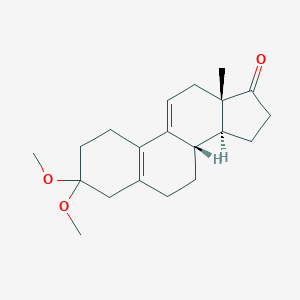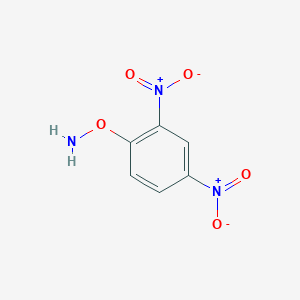
O-(2,4-二硝基苯基)羟胺
概述
描述
O-(2,4-Dinitrophenyl)hydroxylamine is an organic compound with the chemical formula C6H5N3O5. It is an orange solid with a melting point of 112°C and is fairly stable when exposed to air . This compound is known for its use as an electrophilic amination reagent, which means it can donate a free NH2 group to various nucleophiles, making it valuable in synthetic and medicinal chemistry .
科学研究应用
O-(2,4-Dinitrophenyl)hydroxylamine has several applications in scientific research:
Synthetic Chemistry: It is used as an electrophilic amination reagent to introduce free NH2 groups into various nucleophiles, which is crucial for synthesizing complex organic molecules.
Medicinal Chemistry: The compound is valuable in the synthesis of bioactive molecules, including pharmaceuticals, due to its ability to form C-N bonds efficiently.
Biological Research: It is used in the modification of proteins and other biomolecules, aiding in the study of biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals due to its reactivity and stability.
作用机制
Target of Action
O-(2,4-Dinitrophenyl)hydroxylamine is a synthetic compound that primarily targets D-amino acid oxidase . This enzyme plays a crucial role in the metabolism of D-amino acids, which are involved in various physiological processes .
Mode of Action
The compound acts as a rapid active-site-directed inhibitor of D-amino acid oxidase . It modifies the enzyme by specifically incorporating an amine group into an accessible nucleophilic residue, resulting in the release of 2,4-dinitrophenol .
Result of Action
The primary molecular effect of O-(2,4-Dinitrophenyl)hydroxylamine’s action is the inhibition of D-amino acid oxidase, which leads to an accumulation of D-amino acids . This can have various cellular effects, depending on the specific physiological context. For instance, it has been shown to inhibit influenza virus replication in vitro .
Action Environment
The action, efficacy, and stability of O-(2,4-Dinitrophenyl)hydroxylamine can be influenced by various environmental factors. For example, it is known to be fairly stable when exposed to air . It should be stored under inert gas and at a temperature between 2-8°c to avoid degradation
生化分析
Biochemical Properties
O-(2,4-Dinitrophenyl)hydroxylamine plays a significant role in biochemical reactions, particularly as an inhibitor of D-amino acid oxidase. This enzyme is involved in the oxidative deamination of D-amino acids, and the inhibition by O-(2,4-Dinitrophenyl)hydroxylamine results in the specific incorporation of an amine group into an accessible nucleophilic residue with the concomitant release of 2,4-dinitrophenol . This interaction highlights the compound’s utility in studying enzyme mechanisms and protein modifications.
Cellular Effects
O-(2,4-Dinitrophenyl)hydroxylamine affects various cellular processes. It influences cell function by inhibiting D-amino acid oxidase, which can alter cell signaling pathways, gene expression, and cellular metabolism. The inhibition of this enzyme can lead to changes in the levels of D-amino acids within cells, affecting metabolic flux and potentially leading to alterations in cellular homeostasis .
Molecular Mechanism
The molecular mechanism of O-(2,4-Dinitrophenyl)hydroxylamine involves its binding to the active site of D-amino acid oxidase. This binding results in the modification of the enzyme, incorporating an amine group into a nucleophilic residue and releasing 2,4-dinitrophenol . This process effectively inhibits the enzyme’s activity, preventing the oxidative deamination of D-amino acids and thereby influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of O-(2,4-Dinitrophenyl)hydroxylamine can change over time. The compound is relatively stable when stored under appropriate conditions, such as refrigeration and protection from light . Its activity may degrade over extended periods, potentially affecting long-term experimental outcomes. Studies have shown that the compound maintains its inhibitory effects on D-amino acid oxidase over short-term experiments, but long-term stability and degradation need to be considered for prolonged studies .
Dosage Effects in Animal Models
The effects of O-(2,4-Dinitrophenyl)hydroxylamine vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in metabolic processes and cellular functions. It is crucial to determine the optimal dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
O-(2,4-Dinitrophenyl)hydroxylamine is involved in metabolic pathways related to the inhibition of D-amino acid oxidase. By inhibiting this enzyme, the compound affects the oxidative deamination of D-amino acids, leading to changes in metabolic flux and metabolite levels . This interaction can provide insights into the regulation of amino acid metabolism and the role of D-amino acids in cellular processes.
Transport and Distribution
Within cells and tissues, O-(2,4-Dinitrophenyl)hydroxylamine is transported and distributed through interactions with various transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its availability and activity within different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s use in biochemical research.
Subcellular Localization
The subcellular localization of O-(2,4-Dinitrophenyl)hydroxylamine is influenced by its interactions with specific targeting signals and post-translational modifications . These factors direct the compound to particular compartments or organelles, where it can exert its inhibitory effects on D-amino acid oxidase. The precise localization within cells can impact the compound’s activity and function, making it a valuable tool for studying enzyme dynamics and cellular processes.
准备方法
O-(2,4-Dinitrophenyl)hydroxylamine can be synthesized using Charette’s method on a large scale. The process involves nucleophilic aromatic substitution of 2,4-dinitrochlorobenzene by N-hydroxyphthalimide, followed by hydrazinolysis . The reaction conditions are as follows:
Nucleophilic aromatic substitution: 2,4-dinitrochlorobenzene reacts with N-hydroxyphthalimide in the presence of triethylamine and acetone at room temperature for 2 hours, yielding a 95% product.
Hydrazinolysis: The intermediate product is then treated with hydrazine hydrate in a mixture of dichloromethane and methanol at 0°C for 8 hours, resulting in a 99% yield.
化学反应分析
O-(2,4-Dinitrophenyl)hydroxylamine undergoes various types of reactions, primarily involving electrophilic amination. Some key reactions include:
Amination of C-Nucleophiles: This compound can aminize enolates derived from ethyl acetates, yielding ethyl amino acetates in moderate to good yields.
Amination of N-Nucleophiles: It can aminize pyridines, leading to the formation of N-iminopyridium ylides in high yields.
Reaction with 2,4-dinitrophenyl diethyl phosphate: This reaction gives the O-phosphorylated product, which is rapidly converted to hydrazine and nitrogen gas in the presence of excess hydroxylamine.
相似化合物的比较
O-(2,4-Dinitrophenyl)hydroxylamine can be compared with other electrophilic amination reagents such as:
O-(Diphenylphosphinyl)hydroxylamine (DPPH): Similar to O-(2,4-Dinitrophenyl)hydroxylamine, DPPH is used for electrophilic amination but has different reactivity and substrate scope.
Hydroxylamine-O-sulfonic acid (HOSA): This reagent is also used for electrophilic amination and has unique properties that make it suitable for specific reactions.
O-Mesitylenesulfonylhydroxylamine (MSH): MSH is another electrophilic amination reagent with distinct reactivity and efficiency compared to O-(2,4-Dinitrophenyl)hydroxylamine.
O-(2,4-Dinitrophenyl)hydroxylamine stands out due to its high yield in reactions, mild reaction conditions, and wide substrate scope, making it a versatile and valuable reagent in various fields of research and industry .
属性
IUPAC Name |
O-(2,4-dinitrophenyl)hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O5/c7-14-6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLACRFYIUQZNIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])ON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20169926 | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17508-17-7 | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17508-17-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017508177 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148499 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | O-(2,4-Dinitrophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20169926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(2,4-dinitrophenyl)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-(2,4-DINITROPHENYL)HYDROXYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1308NOV00 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

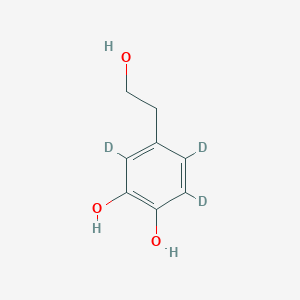
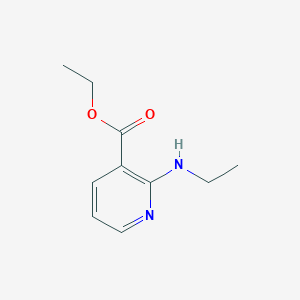

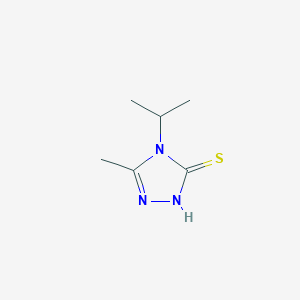
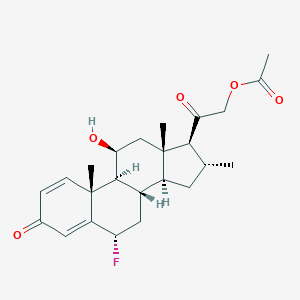
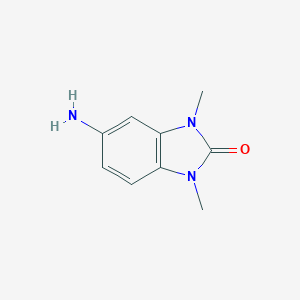
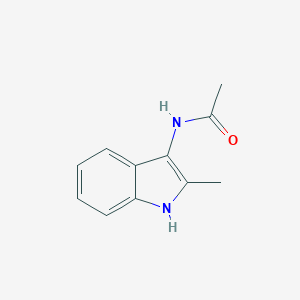
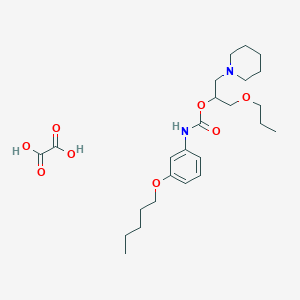

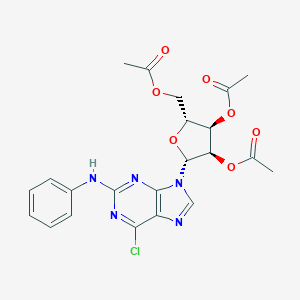
![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)

